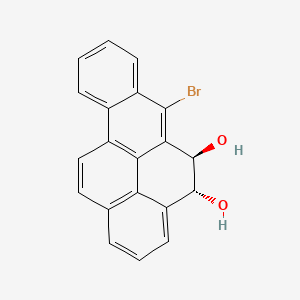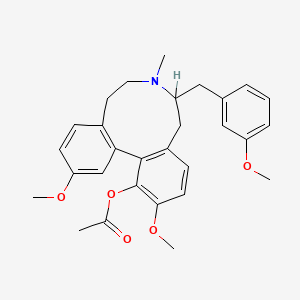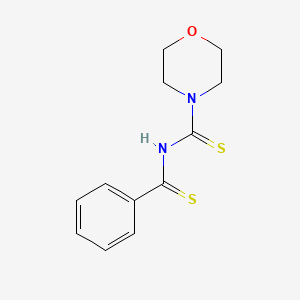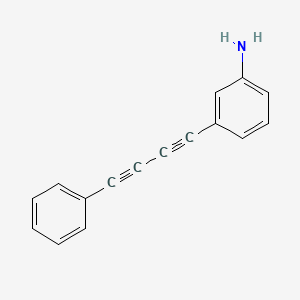
Aziridine, 1,-(1-butenyl)-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1,-(1-butenyl)-, (Z)- is an organic compound with the molecular formula C₆H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- typically involves the reaction of 1-butenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the aziridine ring .
Industrial Production Methods
Industrial production of Aziridine, 1,-(1-butenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1,-(1-butenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
Aziridine, 1,-(1-butenyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Aziridine, 1,-(1-butenyl)-, (Z)- involves its ability to form covalent bonds with nucleophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to cross-linking and modification of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine, 1,-(1-butenyl)-, (E)-: The E-isomer of the compound, differing in the spatial arrangement of the butenyl group.
Aziridine: The parent compound without the butenyl substitution.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Aziridine, 1,-(1-butenyl)-, (Z)- is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications where stereochemistry plays a crucial role .
Properties
CAS No. |
80839-94-7 |
|---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-[(Z)-but-1-enyl]aziridine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-7-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
InChI Key |
ZOJXHLVIYWZLQK-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\N1CC1 |
Canonical SMILES |
CCC=CN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphane](/img/structure/B14416070.png)
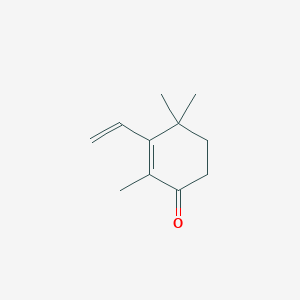
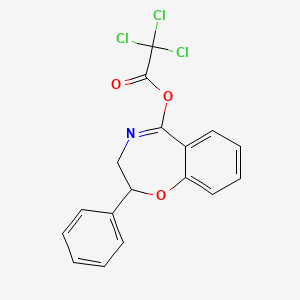

![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

